CoenzymeQ10-d6
Description
Significance of Deuterated Analogs in Isotopic Labeling Research
Isotopic labeling is a powerful technique that involves the incorporation of isotopes, such as deuterium (B1214612) (²H), into molecules to trace their journey through biological or chemical systems. synmr.in Deuterated analogs, where hydrogen atoms are replaced by deuterium atoms, are particularly significant in this field. synmr.in This substitution results in a molecule that is chemically very similar to the original but has a higher mass. acanthusresearch.com This mass difference is the key to their utility, as it allows them to be distinguished from their non-labeled counterparts using mass spectrometry. acanthusresearch.comnih.gov
The use of deuterated compounds offers several advantages in research:
Tracing Metabolic Pathways: By introducing a deuterated compound into a biological system, researchers can follow its metabolic fate, providing deep insights into complex biochemical pathways. synmr.insymeres.com
Improving Analytical Accuracy: In quantitative analyses, deuterated analogs serve as ideal internal standards. acanthusresearch.com Because they behave almost identically to the analyte of interest during sample preparation and analysis, they can correct for any loss of sample, ensuring highly accurate and reproducible results. acanthusresearch.com
Investigating Reaction Mechanisms: The substitution of hydrogen with deuterium can sometimes alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect. symeres.com Studying this effect can provide valuable clues about the step-by-step mechanism of a reaction. symeres.com
Rationale for Utilizing Coenzyme Q10-d6 as a Stable Isotope Standard
Coenzyme Q10-d6 is specifically designed for use as a stable isotope-labeled internal standard for the quantification of CoQ10 in various biological samples. lumiprobe.comcaymanchem.combiomol.comglpbio.com The rationale for its use is grounded in the principles of isotope dilution mass spectrometry. When analyzing the concentration of CoQ10 in a sample, a known amount of CoQ10-d6 is added at the beginning of the sample preparation process. researchgate.net
Since CoQ10-d6 is chemically almost identical to the naturally occurring CoQ10, it experiences the same processing and potential for loss during extraction and analysis. acanthusresearch.com By measuring the ratio of the mass spectrometer signals from CoQ10 and CoQ10-d6, scientists can accurately calculate the initial amount of CoQ10 in the sample, regardless of any subsequent sample loss. researchgate.net This method significantly improves the precision and reliability of CoQ10 quantification, which is crucial for clinical research and diagnostics. researchgate.netresearchgate.net
Historical Context of Isotopic Tracing in Biological Systems
The concept of using isotopes as tracers in biological research dates back to the early 20th century. solubilityofthings.comsolubilityofthings.com The initial discoveries of isotopes by scientists like J.J. Thomson and Francis William Aston paved the way for their application in various scientific fields. nih.govnih.gov Early experiments involved using stable isotopes of elements like nitrogen and hydrogen to trace the metabolic pathways of nutrients in animals. nih.gov
The development of the mass spectrometer was a pivotal moment, providing the necessary technology to accurately measure the abundance of different isotopes within a sample. solubilityofthings.comnih.gov Over the decades, the techniques and instrumentation for isotopic tracing have become increasingly sophisticated, allowing for the study of ever more complex biological processes at the molecular level. nih.govnih.gov This historical progression has established isotopic labeling as a fundamental and indispensable tool in modern biochemistry and medical research. nih.govresearchgate.net
Overview of Coenzyme Q10-d6's Role in Modern Scientific Investigations
In contemporary scientific research, Coenzyme Q10-d6 plays a crucial role in a wide array of investigations. Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC/MS/MS) methods to accurately determine the levels of CoQ10 in various biological matrices, including plasma, muscle tissue, and cerebrospinal fluid. researchgate.netlcms.cz
This accurate quantification is vital for:
Studying CoQ10 Deficiencies: Researchers can identify and monitor individuals with primary and secondary CoQ10 deficiencies, which are associated with a range of health issues. caymanchem.combiomol.comlumiprobe.com
Investigating the Role of CoQ10 in Disease: Scientists use CoQ10-d6 to explore the link between CoQ10 levels and various conditions, including cardiovascular diseases, neurodegenerative disorders like Parkinson's disease, and mitochondrial diseases. mayoclinic.orgcaymanchem.combiomol.comlumiprobe.com
Pharmacokinetic Studies: The use of deuterated CoQ10 has been instrumental in understanding how the body absorbs, distributes, metabolizes, and excretes CoQ10. nih.gov
The development of sensitive analytical methods using CoQ10-d6 has enabled researchers to quantify even very low concentrations of CoQ10, opening up new avenues for understanding its role in health and disease. researchgate.netucl.ac.uk
Detailed Research Findings and Data
The use of Coenzyme Q10-d6 has facilitated numerous research studies, leading to a deeper understanding of CoQ10's function. For instance, a sensitive LC/MS/MS method using d6-CoQ10 as an internal standard was developed to accurately measure total CoQ10 levels in muscle homogenates, fibroblasts, and cerebrospinal fluid. researchgate.net This has been particularly important in the diagnosis and monitoring of patients with cerebral CoQ10 deficiency. researchgate.netresearchgate.net
Below is a table summarizing the key properties of Coenzyme Q10-d6:
| Property | Value |
| Formal Name | (all-E)-2-(3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaenyl)-5,6-di(methoxy-d3)-3-methyl-2,5-cyclohexadiene-1,4-dione |
| CAS Number | 110971-02-3 |
| Molecular Formula | C₅₉H₈₄D₆O₄ |
| Formula Weight | 869.4 |
| Purity | ≥99% deuterated forms (d₁-d₆) |
| Solubility | Soluble in Acetonitrile (B52724), DMSO, and Methanol (B129727) |
| Storage | -20°C |
| Stability | ≥ 4 years |
Data sourced from multiple chemical suppliers. caymanchem.combiomol.comlumiprobe.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
1173-76-8 |
|---|---|
Molecular Formula |
C24H34O4 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2,3-dimethoxy-5-methyl-6-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H34O4/c1-16(2)10-8-11-17(3)12-9-13-18(4)14-15-20-19(5)21(25)23(27-6)24(28-7)22(20)26/h10,12,14H,8-9,11,13,15H2,1-7H3/b17-12+,18-14+ |
InChI Key |
XREILSQAXUAAHP-NXGXIAAHSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)C |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)C |
Synonyms |
coenzyme Q3 CoQ3 ubiquinone Q3 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Derivatization of Coenzymeq10 D6
The creation of isotopically labeled Coenzyme Q10, specifically CoenzymeQ10-d6, is a complex process that demands high precision to ensure the deuterium (B1214612) atoms are placed correctly and the final product is pure. This deuterated version is essential for use as an internal standard in mass spectrometry-based analyses. caymanchem.comgoogle.com
Chemical Synthesis Approaches for Deuterated Coenzyme Q Analogs
The primary strategy for synthesizing deuterated Coenzyme Q analogs like CoQ10-d6 involves the incorporation of deuterium atoms at metabolically stable positions to prevent their exchange in biological systems. A common and effective approach is to introduce deuterium atoms onto the methoxy (B1213986) groups of the benzoquinone ring. caymanchem.comresearchgate.net This results in two -OCD₃ groups, accounting for the six deuterium atoms (d6).
One established method involves the condensation of a deuterated hydroquinone (B1673460) precursor with decaprenol. For instance, a d5-CoQ10 analog was synthesized by condensing 2,3-dimethoxy-[5-CD3]methyl-1,4-hydroquinone with [1-CD2]decaprenol, highlighting a strategy of building the molecule from pre-labeled fragments. researchgate.net A novel and simplified synthesis for d6-CoQ10 has also been developed, which is crucial as previous methods were often complex and the resulting compounds were not commercially available. researchgate.net
The general biosynthesis of CoQ10 involves three main stages: the synthesis of the benzoquinone head from 4-hydroxybenzoate, the creation of the polyisoprenoid side chain via the mevalonate (B85504) pathway, and the condensation of these two structures. oregonstate.edu Synthetic strategies for deuterated versions often mimic this modular approach, using deuterated building blocks for the benzoquinone portion.
Reaction Mechanisms and Pathways for this compound Formation
The formation of the CoQ10-d6 molecule hinges on key chemical reactions that attach the deuterated functional groups and the isoprenoid side chain to the quinone core. While specific proprietary details of commercial syntheses are not fully disclosed, the chemical literature points to several plausible reaction types.
The synthesis of the CoQ10 backbone often involves Friedel-Crafts alkylation to attach a side chain to an aromatic ring. nih.govresearchgate.net In the context of CoQ10-d6, the synthesis would start with a precursor where the methoxy groups on the benzoquinone ring are deuterated. This deuterated aromatic core is then coupled with the solanesyl side chain (a C50 isoprenoid chain) or a functionalized decaprenyl unit.
A general synthetic pathway can be outlined as:
Synthesis of a Deuterated Precursor : Preparation of a 2,3-di(methoxy-d3)-5-methyl-1,4-benzoquinone. This is the core component containing the six deuterium atoms.
Side Chain Activation : The decaprenyl tail is functionalized to make it a good leaving group for subsequent coupling reactions.
Coupling Reaction : The deuterated benzoquinone core is coupled with the activated side chain. This step is critical and has been a focus of synthetic innovation to improve efficiency and yield. benthamdirect.com
The table below summarizes key reactions and components involved in CoQ10 synthesis, which are adapted for deuterated analogs.
| Step | Reaction Type | Reactants | Product |
| 1 | Deuteration | 2,3-dihydroxy-5-methylbenzoquinone, Deuterated methylating agent (e.g., CD₃I) | 2,3-di(methoxy-d3)-5-methyl-1,4-benzoquinone |
| 2 | Side-Chain Coupling | Deuterated quinone core, Activated decaprenyl side chain (e.g., solanesyl bromide) | This compound |
This table represents a generalized pathway based on known CoQ10 synthetic strategies.
Challenges and Innovations in Deuterated Coenzyme Q Synthesis
The synthesis of CoQ10 and its deuterated analogs is fraught with challenges. The high molecular weight (869.4 g/mol for d6 version) and extreme hydrophobicity of the molecule make purification and handling difficult. caymanchem.comub.edu Furthermore, achieving stereoselectivity in the isoprenoid side chain is a significant hurdle, often requiring multi-step, complex procedures. nih.govbenthamdirect.com
Historically, the difficulty and low yield of these syntheses made deuterated CoQ10 standards scarce and expensive. researchgate.netbenthamdirect.com Innovations have focused on simplifying the synthetic route and improving the efficiency of the coupling reaction between the quinone head and the isoprenoid tail. The development of a "novel simple synthesis" mentioned in the literature represents a significant step forward, enabling more reliable production for its use as an internal standard in sensitive analytical methods. researchgate.net These improved methods have been pivotal for developing quantitative assays for CoQ10 in challenging matrices like cerebrospinal fluid (CSF). researchgate.netresearchgate.net
Isotopic Enrichment and Purity Assessment
After synthesis, it is critical to verify the isotopic enrichment and purity of this compound to ensure its suitability as an internal standard.
Determination of Deuterium Incorporation Levels
The level of deuterium incorporation is a key quality parameter. The goal is to confirm that the molecule contains the desired six deuterium atoms and to quantify the distribution of other isotopic forms (d1-d5). Mass spectrometry (MS) is the primary technique for this determination. The mass difference between the non-labeled CoQ10 and the CoQ10-d6 is readily detected. caymanchem.com
Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also a powerful tool. researchgate.netnih.gov The absence or significant reduction of signals corresponding to the methoxy protons, coupled with the appearance of signals characteristic of the rest of the molecule, provides strong evidence of successful deuteration at the intended sites.
Validation of Isotopic Purity and Chemical Identity
Validation ensures the product is chemically pure and that the isotopic label is stable. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC/MS/MS) is the gold standard for this purpose. researchgate.netresearchgate.net This technique not only separates CoQ10-d6 from potential impurities but also confirms its identity and isotopic distribution through its specific mass-to-charge ratio and fragmentation pattern. ucl.ac.uk
The purity of commercially available this compound is often stated as ≥99% for deuterated forms (d1-d6) and with a chemical purity of ≥97%. caymanchem.com The validation process involves developing a robust analytical method, which is then used to establish key performance characteristics.
The table below details the analytical parameters from a validated LC/MS/MS method using d6-CoQ10 as an internal standard for quantifying CoQ10. researchgate.net
| Parameter | Finding |
| Linearity (R²) | 0.9995 |
| Concentration Range | 0-200 nM |
| Lower Limit of Detection (LOD) | 2 nM |
| Inter-Assay CV | 3.6% (at 10 nM), 4.3% (at 20 nM) |
| Intra-Assay CV | 3.4% (at 10 nM), 3.6% (at 20 nM) |
CV: Coefficient of Variation. Data from a study developing a sensitive assay for total CoQ10. researchgate.net
These validation data demonstrate the high precision and sensitivity achievable when using a well-characterized d6-CoQ10 internal standard, underscoring the importance of rigorous synthetic and purification protocols. researchgate.net
Advanced Analytical Techniques for Coenzymeq10 D6 Quantification and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methodologies
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone for the analysis of Coenzyme Q10 and its deuterated analogue, CoQ10-d6. biomol.comglpbio.com This powerful combination allows for the separation of the analyte from complex sample matrices followed by its highly sensitive and selective detection.
Ultra-High Performance Liquid Chromatography (UHPLC) for Separation
The separation of the highly lipophilic Coenzyme Q10-d6 is effectively achieved using Ultra-High Performance Liquid Chromatography (UHPLC). UHPLC systems, utilizing columns with smaller particle sizes (typically sub-2 µm), offer significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including faster analysis times, improved resolution, and reduced solvent consumption. chromatographyonline.com
For the analysis of CoQ10 and its deuterated standard, reversed-phase chromatography is the most common approach. C18 and C8 columns are frequently employed due to their hydrophobic stationary phases, which provide excellent retention for the nonpolar CoQ10 molecule. researchgate.net A fast UHPLC method for CoQ10 analysis was developed that reduced the run time to less than 2 minutes, a significant improvement from the 15 minutes required by traditional HPLC methods. chromatographyonline.com Another study utilized a CORTECS UPLC T3 Column for the separation of CoQ10, achieving a retention time of 1.98 minutes. lcms.cz In a method for determining total CoQ10, a Hypsersil GOLD C4 column (150 × 3 mm, 3 µm) was used. researchgate.netnih.gov The selection of the mobile phase is also critical; mixtures of organic solvents such as methanol (B129727), ethanol (B145695), isopropanol (B130326), and hexane (B92381) are commonly used to elute CoQ10 from the column. researchgate.netnih.govscielo.br One method successfully used a non-aqueous mobile phase of methanol with 2 mM ammonium (B1175870) acetate (B1210297) for the isocratic elution of CoQ10 from a C18 column. rsc.org
Table 1: Exemplary UHPLC Methods for Coenzyme Q10 Analysis
| Parameter | Method 1 chromatographyonline.com | Method 2 lcms.cz | Method 3 researchgate.netnih.gov |
| Instrument | UHPLC | UPLC | LC/MS/MS |
| Column | Not specified | CORTECS UPLC T3 | Hypsersil GOLD C4 (150 × 3 mm, 3 µm) |
| Analyte | Coenzyme Q10 | Coenzyme Q10 | Total Coenzyme Q10 |
| Run Time | < 2 minutes | 1.98 minutes | Not specified |
| Key Feature | Fast analysis, reduced solvent use | Baseline separation | Use of deuterated internal standard |
Tandem Mass Spectrometry (MS/MS) for Selective Detection and Quantification
Following chromatographic separation, tandem mass spectrometry (MS/MS) provides the high degree of selectivity and sensitivity required for accurate quantification of Coenzyme Q10-d6, especially at low concentrations in complex biological samples. ucl.ac.uk
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS technique used for quantification. In an MRM experiment, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio.
For Coenzyme Q10-d6, the precursor ion is its molecular ion, and the product ions are characteristic fragments. The use of a deuterated internal standard like CoQ10-d6 is crucial because its precursor and product ions will have a mass shift corresponding to the number of deuterium (B1214612) atoms, allowing for its distinct detection alongside the unlabeled CoQ10. google.com In one study, the ammonium adducts [M+NH4]+ of both CoQ10 and its reduced form were used as precursor ions for positive ionization MRM transitions. rsc.org Another method used CoQ10-[2H6] as an internal standard for quantifying mitochondrial CoQ10 via MRM. researchgate.net
Table 2: Illustrative MRM Transitions for Coenzyme Q10 and a Deuterated Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Coenzyme Q10 | [M+NH4]+ | Specific fragment(s) | Positive | rsc.org |
| Coenzyme Q10-d6 | [M+NH4]+ (shifted) | Specific fragment(s) (shifted) | Positive | google.comresearchgate.net |
| Promethazine (PMZ) | Not specified | 86.2 (quantitative), 198.1 (qualitative) | Positive | mdpi.com |
| Promethazine-d6 (PMZ-d6) | Not specified | 92 (quantitative), 240.3 (qualitative) | Positive | mdpi.com |
Note: Specific m/z values for CoQ10-d6 are dependent on the exact deuteration pattern and ionization adduct.
The choice of ionization technique is critical for converting the neutral Coenzyme Q10-d6 molecules eluting from the LC column into gas-phase ions suitable for mass analysis. The two most common atmospheric pressure ionization (API) sources are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). researchgate.net
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for a wide range of molecules, including large biomolecules. metwarebio.com It typically generates protonated [M+H]+ or other adduct ions, such as ammoniated [M+NH4]+, with minimal fragmentation. rsc.orgnih.gov For CoQ10, ESI has been successfully used to form ammonium adducts, which are then used as precursor ions in MS/MS analysis. rsc.orgnih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is particularly effective for less polar and more volatile compounds. metwarebio.comnih.gov Ionization in APCI occurs in the gas phase, which can make it less susceptible to matrix effects compared to ESI. researchgate.net Both ESI and APCI have been successfully employed for the analysis of CoQ10. researchgate.netcapes.gov.br A study comparing LC-APCI(-)-SIM and LC-APCI(-)-MS2 for CoQ10 analysis found them to be more selective and with comparable or better sensitivity than HPLC with electrochemical detection. researchgate.net
The choice between ESI and APCI can depend on the specific sample matrix and the desired sensitivity. For some applications, APCI may offer advantages in terms of reduced matrix suppression. researchgate.net
Multiple Reaction Monitoring (MRM) Transitions for CoenzymeQ10-d6
High-Resolution Mass Spectrometry for Isotopic Tracing Applications
High-resolution mass spectrometry (HRMS), often performed on instruments like time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. This capability is invaluable for isotopic tracing studies, where the incorporation of stable isotopes into molecules is monitored over time. While Coenzyme Q10-d6 is primarily used as an internal standard for quantification, the principles of isotopic labeling are central to its utility. HRMS can precisely differentiate between the unlabeled CoQ10 and the CoQ10-d6 standard, as well as any other potential isotopologues, ensuring unambiguous detection and quantification. physiology.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Coenzyme Q10-d6 Analysis
While LC-MS is the predominant technique for Coenzyme Q10 analysis due to its high molecular weight and thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it is less common. biomol.comlumiprobe.comglpbio.com For GC-MS analysis, derivatization of the CoQ10 molecule may be necessary to increase its volatility and thermal stability. The use of Coenzyme Q10-d6 as an internal standard in GC-MS follows the same principles as in LC-MS, providing a reliable means of quantification. biomol.comlumiprobe.com One study mentioned the analysis of deuterated and non-deuterated ions using electron ionization (EI) in GC-MS. physiology.org
Sample Preparation and Extraction Protocols for this compound Analysis
The accurate quantification of Coenzyme Q10, using CoQ10-d6 as an internal standard, is highly dependent on the efficacy of the sample preparation and extraction protocol. Given that CoQ10 is a lipophilic molecule, often tightly bound to proteins and integrated within mitochondrial membranes, extraction procedures must be robust enough to release the analyte from the matrix and remove interfering substances. lcms.czakjournals.comimrpress.com
Extraction from Complex Biological Matrices (e.g., cell cultures, tissues, non-human biofluids)
The extraction of CoQ10 and its internal standard, CoQ10-d6, from complex biological matrices is a critical first step in its analysis. The chosen method must efficiently liberate the lipophilic molecule from its environment, which includes cell membranes and proteins.
For tissue samples , such as those from the heart or thigh muscle of rats, a common initial step is homogenization. researchgate.net Following homogenization, a solvent-based extraction is performed. Methanol has been shown to be superior to ethanol and isopropanol for simultaneously extracting both the oxidized and reduced forms of CoQ10 from tissue homogenates. researchgate.net In one method, after spiking the homogenate with the CoQ10-d6 internal standard, methanol is used to extract the analytes. researchgate.net Another approach for tissues involves extraction with 1-propanol (B7761284), or a combination of ethanol and hexane, followed by quantification using LC-MS/MS. researchgate.net
For cell cultures , such as fibroblasts, the process involves detaching the cells and then lysing them to release the cellular contents. mdpi.com Sonication in a water bath is a common method for cell lysis. mdpi.com After lysis, the extraction proceeds similarly to tissue samples, often involving spiking with CoQ10-d6 and using organic solvents. researchgate.netresearchgate.net
Non-human biofluids like rodent plasma require methods that can handle high protein content. lcms.cznih.gov A single-step protein precipitation with a lipophilic, water-soluble alcohol like 1-propanol is often employed for rapid extraction. nih.govnih.gov This is followed by centrifugation to separate the precipitated proteins, and the supernatant containing CoQ10 and CoQ10-d6 is then directly analyzed. nih.gov
Optimization of Liquid-Liquid Extraction and Solid-Phase Extraction
Liquid-Liquid Extraction (LLE) is a frequently used technique for isolating CoQ10. akjournals.com The choice of solvent is paramount for achieving high recovery. Common LLE methods involve solvents like hexane, often in combination with an alcohol such as ethanol or propanol. akjournals.comimrpress.com For instance, a mixture of ethanol and n-hexane (e.g., in a 2:5 ratio) has been used for extraction from blood. akjournals.com Another simplified and efficient LLE method uses 1-propanol alone, which acts as a "single dilution step". akjournals.com Optimization of LLE protocols has shown that factors like the extraction temperature can influence efficiency; one study found that extraction at 4°C using a methanol:hexane mixture yielded better results than at 19°C. scielo.brnih.gov The addition of surfactants, such as Tween-20, has also been shown to increase the recovery of CoQ10 in LLE methods. scielo.brnih.gov After extraction, the organic phase is typically evaporated under a stream of nitrogen, and the residue is redissolved in a solvent compatible with the chromatographic system. akjournals.comimrpress.com
Solid-Phase Extraction (SPE) offers a more selective and cleaner extraction compared to LLE. lcms.cznih.gov It is particularly useful for complex matrices like plasma and urine. lcms.cznih.gov A typical SPE procedure involves protein precipitation as a preliminary step to disrupt the binding of CoQ10 to proteins. lcms.cz The sample is then loaded onto an SPE cartridge, often a C18 or a specialized polymer-based sorbent like Oasis PRiME HLB. lcms.czimrpress.com The optimization of SPE involves several steps:
Sample Pre-treatment: After protein precipitation with a solvent like a 50:50 acetonitrile (B52724):isopropanol mixture, the supernatant may need to be diluted to prevent the analyte from breaking through the SPE column. lcms.cz Studies have shown that diluting with 4% phosphoric acid results in the best recovery. lcms.cz
Elution: CoQ10 is extremely hydrophobic, so common SPE elution solvents like methanol may not be strong enough. lcms.cz Optimized methods use stronger solvents or mixtures to ensure complete elution from the sorbent. lcms.cz
Wash Steps: Incorporating wash steps helps in removing residual interferences like phospholipids, leading to cleaner extracts. lcms.cz
One study developed a molecularly imprinted polymer for SPE (MIP-SPE) to selectively extract CoQ10 from urine, reporting recovery values higher than 90%. nih.gov
Protein Precipitation and Matrix Effects Mitigation
Protein Precipitation (PPT) is a fundamental step in the analysis of CoQ10 from biological fluids like plasma, where the analyte is highly protein-bound. lcms.czakjournals.com This process not only releases the analyte but also removes the bulk of proteins which can interfere with analysis. Common precipitating agents are water-miscible organic solvents such as methanol, ethanol, propanol, and acetonitrile. akjournals.commdpi.com A mixture of acetonitrile and isopropanol (50:50) has been optimized, with a 6:1 solvent-to-plasma ratio achieving maximum recovery. lcms.cz A single-step precipitation using 1-propanol is also noted for its speed and efficiency in extracting both reduced and oxidized forms of CoQ10. nih.govnih.gov
Matrix Effects refer to the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement. mdpi.comsciex.com This is a significant challenge in LC-MS based bioanalysis and can negatively impact the accuracy and reproducibility of the assay. mdpi.com The primary and most effective strategy for mitigating matrix effects in CoQ10 quantification is the use of a stable isotope-labeled internal standard (SIL-IS), such as Coenzyme Q10-d6. lumiprobe.comresearchgate.netnih.gov
Because CoQ10-d6 is chemically identical to the analyte (CoQ10) apart from its isotopic composition, it co-elutes chromatographically and experiences the same matrix effects. ucl.ac.uk By calculating the ratio of the analyte's response to the internal standard's response, any signal suppression or enhancement is effectively cancelled out. nih.govsciex.com This normalization ensures that the quantitative results remain accurate despite variations in matrix composition between different samples. researchgate.net The development of sensitive LC-MS/MS methods for CoQ10 has been greatly enabled by the synthesis and use of CoQ10-d6. researchgate.netnih.gov
Method Validation and Performance Characteristics for this compound Assays
Method validation is essential to ensure that an analytical method is suitable for its intended purpose. For assays quantifying Coenzyme Q10 using CoQ10-d6 as an internal standard, key performance characteristics must be evaluated. chromatographyonline.comresearchgate.net
Sensitivity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
The sensitivity of an analytical method is defined by its ability to distinguish small differences in analyte concentration. This is practically expressed by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). mdpi.com The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. ucl.ac.ukmdpi.com
In the context of CoQ10 analysis, where CoQ10-d6 serves as the internal standard, these limits are crucial for determining trace amounts in biological samples. For example, a highly sensitive LC-MS/MS method developed for quantifying CoQ10 in cerebrospinal fluid (CSF), fibroblasts, and muscle reported an LOD of 2 nM and an LOQ of 2 nM. ucl.ac.uknih.gov Another method for plasma analysis achieved even lower limits, with an LOQ of 5 µg/L for ubiquinol-10 (the reduced form) and 10 µg/L for ubiquinone-10 (the oxidized form). nih.gov A method tailored for urine analysis using MIP-SPE followed by HPLC-MS/MS reported an LOD of 0.2 ng/mL and an LOQ of 0.6 ng/mL. nih.gov
The table below summarizes the sensitivity parameters from various validated methods for CoQ10 analysis.
| Matrix | Analytical Method | LOD | LOQ | Citation |
| CSF, Fibroblasts, Muscle | LC-MS/MS | 2 nM | 2 nM | ucl.ac.uknih.gov |
| Plasma | UPLC-MS/MS | N/A | 5 µg/L (ubiquinol), 10 µg/L (ubiquinone) | nih.gov |
| Urine | MIP-SPE-HPLC-MS/MS | 0.2 ng/mL | 0.6 ng/mL | nih.gov |
| Pharmaceutical Formulations | UHPLC | 0.0005 mg/mL | 0.004 mg/mL | chromatographyonline.com |
| Food By-products | HPLC-DAD | 0.22 µg/mL | 0.65 µg/mL | mdpi.com |
| Plasma | UPLC-MS/MS | 5 ng (total) | 10 ng (total) | unimi.it |
This table is interactive. Click on the headers to sort.
Linearity and Dynamic Range Assessment
Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. ucl.ac.uk The dynamic range is the concentration span over which this proportionality is maintained. chromatographyonline.com The use of CoQ10-d6 as an internal standard is critical for establishing a reliable linear relationship, as it corrects for variability across the concentration range.
Assays for CoQ10 have demonstrated excellent linearity over wide dynamic ranges, accommodating the varying concentrations found in different biological samples and formulations. For instance, an LC-MS/MS method showed linearity over a concentration range of 0-200 nM with a coefficient of determination (R²) of 0.9995. ucl.ac.ukresearchgate.netnih.gov Another UHPLC method for pharmaceutical analysis established a linear dynamic range from 0.02 mg/mL to 0.08 mg/mL, also with an R² greater than 0.999. chromatographyonline.com
The table below presents the linearity and dynamic range data from several studies.
| Matrix/Application | Dynamic Range | R² (Coefficient of Determination) | Citation |
| CSF, Fibroblasts, Muscle | 0 - 200 nM | 0.9995 | ucl.ac.ukresearchgate.netnih.gov |
| Pharmaceutical Formulations | 0.02 - 0.08 mg/mL | > 0.9995 | chromatographyonline.com |
| Food By-products | 1 - 200 µg/mL | > 0.99 | mdpi.com |
| Rat Heart Tissue | 10 - 10,000 µg/g | Good Linearity Reported | researchgate.net |
| Rat Thigh Muscle | 1 - 500 µg/g | Good Linearity Reported | researchgate.net |
| Dietary Supplement | 1 - 100 ppb | 0.999 | |
| Plasma | 10 - 300 ng (total) | 0.9927 | unimi.it |
This table is interactive. Click on the headers to sort.
Precision, Accuracy, and Reproducibility
The validation of analytical methods is crucial for ensuring reliable quantification of Coenzyme Q10 (CoQ10) using its deuterated analog, this compound. Key validation parameters include precision, accuracy, and reproducibility. Precision is typically expressed as the coefficient of variation (%CV) for intra-day (within a single run) and inter-day (between different runs) analyses. Accuracy is assessed by recovery studies, determining how much of a known amount of the analyte is detected in the sample matrix. Reproducibility refers to the ability of the method to yield consistent results across different laboratories or conditions.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing this compound as an internal standard demonstrate high precision and accuracy. For instance, one LC-MS/MS method for quantifying total CoQ10 showed an inter-assay CV of 3.6% at a 10 nM concentration and 4.3% at 20 nM. researchgate.net The intra-assay CV for the same concentrations was 3.4% and 3.6%, respectively. researchgate.net Another study reported intra-day precision with a %CV ranging from 3.0% to 4.0%, while inter-day precision ranged from 4.8% to 15.9%. unimi.it Such low variability highlights the method's reliability.
Accuracy is consistently high in these methods, with recovery rates often approaching 100%. One validation study reported recovery percentages between 91.5% and 99.7%. unimi.it Another study focusing on various formulations found average recovery to be between 99.2% and 101.5%. chromatographyonline.com The linearity of these methods is also excellent, with correlation coefficients (R²) for calibration curves frequently exceeding 0.99, indicating a strong and reliable relationship between concentration and analytical response. unimi.it
The following table summarizes key performance parameters from various validation studies for methods quantifying Coenzyme Q10, often employing deuterated internal standards.
| Parameter | Finding | Methodology | Source |
| Linearity (R²) | 0.9995 | LC-MS/MS | researchgate.net |
| 0.9927 | UPLC-MS/MS | unimi.it | |
| 0.995 | UPLC-PDA | ||
| Intra-Assay Precision (%CV) | 3.4% (at 10 nM), 3.6% (at 20 nM) | LC-MS/MS | researchgate.net |
| 3.0% - 4.0% | UPLC-MS/MS | unimi.it | |
| Inter-Assay Precision (%CV) | 3.6% (at 10 nM), 4.3% (at 20 nM) | LC-MS/MS | researchgate.net |
| 4.8% - 15.9% | UPLC-MS/MS | unimi.it | |
| Accuracy (% Recovery) | 91.5% - 99.7% | UPLC-MS/MS | unimi.it |
| 99.2% - 101.5% | UHPLC | chromatographyonline.com | |
| 74.0% - 115% | HPLC | nih.gov | |
| Limit of Detection (LOD) | 2 nM | LC-MS/MS | researchgate.net |
| Limit of Quantification (LOQ) | 0.5 nmol/L | LC-MS/MS | researchgate.net |
Stability of this compound in Analytical Conditions
The stability of an internal standard under analytical and storage conditions is paramount for accurate quantitative analysis. This compound exhibits excellent stability, making it a reliable standard. When stored under appropriate conditions, such as at -20°C, this compound is stable for at least four years. caymanchem.com Its stability is crucial as the native compound, Coenzyme Q10, can be sensitive to light and temperatures above 55°C, which may cause it to degrade. researchgate.net The deuteration in this compound does not negatively impact its stability; it remains robust throughout sample preparation, extraction, and analysis, ensuring that its concentration does not change during the analytical process. This stability is essential for its function as an internal standard, as any degradation would lead to inaccurate quantification of the target analyte.
Application of this compound as an Internal Standard in Quantitative Assays
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate and precise quantification. The fundamental principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte (the "spike" or internal standard), such as this compound, to the sample before any processing or analysis. nih.gov This isotopically labeled standard is chemically identical to the native analyte but has a different mass due to the incorporation of heavy isotopes (like deuterium). nih.gov
During sample preparation, extraction, and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. nih.gov The mass spectrometer distinguishes between the native analyte and the isotopically labeled internal standard based on their mass-to-charge ratio (m/z). medchemexpress.com Quantification is not based on the absolute signal of the analyte but on the ratio of the signal from the native analyte to that of the known amount of the internal standard. nih.govnih.gov This ratio remains constant even if sample is lost during processing, thereby correcting for variations and leading to highly accurate and reliable results. nih.gov
The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry for several reasons. Because it is nearly identical to the analyte of interest (Coenzyme Q10), it exhibits the same behavior during the entire analytical procedure.
Key benefits include:
Correction for Extraction Inefficiency: this compound and Coenzyme Q10 have identical physicochemical properties, meaning they will have the same recovery rate during sample extraction. Any loss of the analyte during this step is mirrored by the internal standard, and the ratio between them remains unchanged.
Compensation for Matrix Effects: Biological samples are complex matrices that can suppress or enhance the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. Since this compound co-elutes with Coenzyme Q10 from the liquid chromatography column and enters the mass spectrometer at the same time, it is subjected to the same matrix effects. nih.gov By using the ratio of the analyte to the standard, these effects are effectively canceled out.
Improved Precision and Accuracy: By accounting for variations in sample handling, injection volume, and instrument response, the deuterated internal standard significantly improves the precision and accuracy of the measurement. nih.govmdpi.com This makes the analytical method more robust and reliable.
Accurate quantification using IDMS relies on a proper calibration strategy. A calibration curve is constructed to establish the relationship between the concentration of the analyte and the instrument's response.
The process typically involves preparing a series of calibration standards with known concentrations of the native Coenzyme Q10. A fixed, known amount of the this compound internal standard is added to each of these standards, as well as to the unknown samples. medchemexpress.com The standards are then analyzed by LC-MS/MS.
A calibration curve is generated by plotting the ratio of the peak area of the native Coenzyme Q10 to the peak area of this compound against the known concentration of Coenzyme Q10 in each standard. medchemexpress.com The resulting plot is typically linear over a specific concentration range. researchgate.netunimi.it The concentration of Coenzyme Q10 in an unknown sample is then determined by measuring its analyte-to-internal standard peak area ratio and interpolating this value on the calibration curve. This strategy ensures that the quantification is accurate and corrected for any analytical variability.
Mechanistic and Metabolic Research Applications of Coenzymeq10 D6
Elucidation of Coenzyme Q Biosynthesis and Turnover Pathways
The biosynthesis of Coenzyme Q is a multi-step enzymatic process that is critical for cellular function. nih.gov CoQ10-d6 has become a vital component in research aimed at unraveling the intricacies of this pathway and understanding the lifecycle of the CoQ10 molecule within cells and organisms.
Understanding the function of individual enzymes within the CoQ biosynthetic pathway is fundamental to deciphering the complete sequence of events. researchgate.net In vitro assays are commonly employed to characterize these enzymes, often using reconstituted systems that include purified enzymes and specific substrates. In this context, CoQ10-d6 is essential not as a substrate, but as an internal standard for the accurate quantification of the reaction products—the various CoQ intermediates and the final CoQ10 molecule.
By adding a known quantity of CoQ10-d6 to the reaction mixture before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can correct for any loss of analyte during sample preparation and variations in instrument response. This allows for the precise measurement of the enzymatic conversion rate and substrate affinity, providing critical insights into the efficiency and regulation of enzymes like those in the COQ family (e.g., COQ2, COQ6). researchgate.netfrontiersin.org This approach helps to identify which enzymes are responsible for specific modifications to the benzoquinone ring and how the absence or malfunction of one enzyme impacts the entire biosynthetic chain. researchgate.net
Stable isotope tracing is a powerful technique used to follow the metabolic fate of a molecule through a biological system. nih.govotsuka.co.jp By introducing CoQ10-d6 to cell cultures or preclinical animal models, scientists can track its journey and distinguish it from the naturally present, unlabeled CoQ10. This allows for the direct measurement of CoQ10 uptake, distribution to various tissues and subcellular compartments (like mitochondria), and its rate of turnover or degradation.
These tracing studies have been instrumental in understanding how CoQ10 levels are maintained in different tissues and how these processes are affected by physiological conditions or in models of disease. For instance, by measuring the decay curve of labeled CoQ10-d6 and the appearance of its labeled metabolites over time, researchers can calculate the biological half-life of CoQ10, providing a dynamic view of its metabolism that is not possible by simply measuring static concentrations.
In Vitro Studies of Biosynthetic Enzyme Activity and Substrate Utilization
Investigations into Coenzyme Q Metabolic Cycling
Coenzyme Q10 functions as a critical electron carrier in the mitochondrial respiratory chain, cycling between its oxidized (ubiquinone) and reduced (ubiquinol) forms. caldic.comnih.gov The ratio of these two forms, known as the CoQ redox state, is a key indicator of mitochondrial function and cellular oxidative stress. nih.govresearchgate.net CoQ10-d6 is paramount for the accurate assessment of this vital metabolic parameter.
Determining the in vivo redox state of the CoQ pool is technically challenging due to the instability of the reduced form, ubiquinol (B23937), which can be easily oxidized during sample collection and processing. nih.govrsc.org The use of CoQ10-d6 as an internal standard in LC-MS/MS methods is the gold standard for overcoming this challenge. ucl.ac.uk It allows for the simultaneous and precise quantification of both endogenous CoQ10 (ubiquinone) and CoQ10H2 (ubiquinol).
The methodology involves rapid extraction of metabolites from tissues or cells into a solution that is immediately spiked with known amounts of both oxidized CoQ10-d6 and, in some protocols, its reduced form, CoQ10H2-d6. nih.gov This ensures that any artificial oxidation that occurs during sample handling affects the labeled standards and the endogenous compounds similarly, allowing for accurate correction and a reliable measurement of the true physiological redox ratio. researchgate.netrsc.org This has been applied to measure the CoQ10 redox state in various samples, including mouse liver tissues and mitochondria. nih.govrsc.org
By employing CoQ10-d6 as an internal standard, researchers can confidently trace the concentrations of both the oxidized and reduced forms of CoQ10 in experimental models. This enables the investigation of how the CoQ redox balance shifts in response to metabolic perturbations, drug treatments, or in disease states. For example, a higher ratio of ubiquinol to ubiquinone may indicate a more reduced mitochondrial environment, while a lower ratio can be indicative of oxidative stress or dysfunction in the electron transport chain. nih.govnih.gov
The precision afforded by deuterated standards is critical for detecting subtle but significant changes in the CoQ cycle. The table below shows typical multiple reaction monitoring (MRM) transitions used in LC-MS/MS analysis to specifically detect and quantify each form of CoQ10 and their corresponding d6-labeled internal standards. nih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Coenzyme Q10 (Oxidized) | 880.9 | 197.2 |
| Coenzyme Q10H2 (Reduced) | 882.9 | 197.2 |
| Coenzyme Q10-d6 (Oxidized IS) | 887.0 | 203.1 |
| Coenzyme Q10H2-d6 (Reduced IS) | 889.0 | 203.1 |
This interactive table summarizes the mass spectrometry parameters used for the specific detection of oxidized and reduced Coenzyme Q10 and their deuterated internal standards (IS). Data sourced from a study on mass spectrometric assays. nih.gov
Redox State Assessment Using CoenzymeQ10-d6 in Experimental Systems
Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models
Pharmacokinetic (PK) studies describe the absorption, distribution, metabolism, and excretion (ADME) of a compound, while pharmacodynamic (PD) studies investigate its physiological effects. CoQ10-d6 is a cornerstone of conducting accurate PK studies of CoQ10 supplementation in preclinical animal models, such as rats and dogs. nih.govijpp.com
When CoQ10 is administered orally in these models, its concentration in plasma and various tissues is measured over time to determine key PK parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). nih.govnih.gov Because CoQ10 is an endogenous molecule, a highly sensitive and selective analytical method is required to distinguish the supplemented CoQ10 from the CoQ10 already present in the body. While the administered CoQ10 is typically unlabeled, CoQ10-d6 is added to each collected sample during analysis as the internal standard. ucl.ac.ukresearchgate.net
This approach ensures that the quantification of the supplemented CoQ10 is accurate and reproducible, which is essential for comparing the bioavailability of different CoQ10 formulations or for understanding how CoQ10 is handled by the body. ijpp.comnih.gov For example, studies in dogs with myxomatous mitral valve disease have used this methodology to determine the pharmacokinetic profile of orally administered CoQ10 and to inform dosing schedules for future clinical trials. nih.gov
The table below presents representative pharmacokinetic data from a preclinical study in rats, illustrating the types of parameters that are reliably measured using methods dependent on a stable isotope-labeled internal standard like CoQ10-d6.
| Parameter | Ubiquinone Formulation | Ubiquinol Acetate (B1210297) Formulation |
| Cmax (ng/mL) | 137.90 | 347.83 |
| Tmax (h) | 4.00 | 2.67 |
| AUC (h*ng/mL) | 1214.42 | 4808.94 |
| T½ (h) | 18.06 | 13.91 |
This interactive table displays comparative pharmacokinetic parameters for different Coenzyme Q10 formulations administered to Sprague-Dawley rats. The accuracy of these measurements relies on a stable isotope-labeled internal standard for LC-MS/MS analysis. Data adapted from a comparative study in rats. ijpp.com
Absorption and Distribution Studies in Animal Models (e.g., rodents)
Due to its large molecular weight and hydrophobicity, the absorption of CoQ10 is inherently slow and limited. nih.gov Studies in rodent models are crucial for understanding its bioavailability and tissue distribution. researchgate.net Following oral administration in rats, CoQ10 is absorbed in the small intestine, a process facilitated by pancreatic and biliary secretions that aid in emulsification and micelle formation. researchgate.net It is then incorporated into chylomicrons and transported through the lymphatic system into the bloodstream. researchgate.net
Research using deuterium-labeled CoQ10 has provided precise pharmacokinetic parameters. One study reported a maximum plasma concentration (Tmax) of approximately 6.5 hours and an elimination half-life of about 33 hours. researchgate.net A notable finding is the appearance of a second peak in plasma concentration at around 24 hours post-administration, which is thought to be due to enterohepatic recycling and redistribution from the liver. researchgate.netnih.gov Animal studies have shown that CoQ10 is distributed to all tissues, with the highest concentrations found in organs with high energy demands like the heart, kidneys, liver, and muscles. caymanchem.comlumiprobe.combund.de Data from rats indicate that both CoQ9 (the predominant form in rodents) and CoQ10 are present in various tissues.
| Parameter | Value (in rats) | Source |
| Tmax (Time to Peak Plasma Concentration) | ~6 hours | |
| Elimination Half-life | ~33 hours | ub.edu |
| Primary Absorption Site | Small Intestine | researchgate.net |
| Initial Transport Mechanism | Chylomicrons via Lymphatic System | |
| Secondary Plasma Peak | ~24 hours post-ingestion | researchgate.netnih.gov |
This table summarizes pharmacokinetic data for Coenzyme Q10 based on rodent studies.
Metabolic Fate and Excretion Pathways in Experimental Systems
Once absorbed, CoQ10 undergoes extensive metabolism. In rats, it has been shown that exogenous CoQ10 can be converted to CoQ9. The primary route of excretion for CoQ10 and its metabolites is through the bile. nih.gov A study in guinea pigs using radiolabeled CoQ10 found that a significant portion of the compound is excreted in the bile as conjugated metabolites, primarily glucuronides. nih.gov Urinary excretion also occurs, but to a lesser extent, accounting for a small percentage of the administered dose. nih.gov The use of CoQ10-d5 in guinea pigs demonstrated that the administration of exogenous labeled CoQ10 did not affect the metabolism of the endogenous, unlabeled form. nih.gov
Mechanistic Insights into Coenzyme Q Transport and Uptake in Cell Models
Mammalian cell culture models have been instrumental in dissecting the cellular uptake and trafficking of CoQ10. nih.gov Studies using cell lines like Caco-2, SH-SY5Y, and H9c2 have provided insights into these mechanisms. mdpi.comresearchgate.net It's understood that CoQ10 is transported within cells via lipid vesicles, chaperones, or specific transport proteins. nih.gov
Research on in vitro models of the blood-brain barrier (BBB) has identified that lipoprotein-associated CoQ10 can cross the barrier. nih.govmdpi.com This process involves uptake transporters like the Scavenger Receptor class B type 1 (SR-B1) and the Receptor for Advanced Glycation Endproducts (RAGE), as well as efflux transporters such as the Low-Density Lipoprotein Receptor (LDLR). nih.govmdpi.com In a CoQ10-deficient cell model, the integrity of the BBB's tight junctions was compromised, leading to an increase in the net transport of CoQ10. nih.govmdpi.com Furthermore, some studies suggest the existence of a ubiquinone-reducing system on the outer surface of the plasma membrane of certain cells, like Hep G2, which can reduce extracellular ubiquinone to its active antioxidant form, ubiquinol. mdpi.com
Role of this compound in Mitochondrial Bioenergetics Research
CoQ10 is a cornerstone of mitochondrial function, acting as an electron carrier in the electron transport chain (ETC) and facilitating ATP production. nih.govrjptonline.org CoQ10-d6, as a tracer, allows for precise investigation of these bioenergetic processes.
Assessment of Electron Transport Chain Function through Isotopic Labeling
CoQ10 shuttles electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex). nih.govcaymanchem.commdpi.com Isotopic labeling with CoQ10-d6 enables researchers to trace the flow of exogenously supplied CoQ10 into the mitochondrial pool and assess its incorporation and function within the ETC. This is particularly valuable in studying mitochondrial diseases linked to CoQ10 deficiency, where understanding the uptake and utilization of supplemental CoQ10 is key. oregonstate.edu By tracking the labeled molecule, scientists can quantify its contribution to the total CoQ pool and its effect on the activity of the respiratory complexes. ocl-journal.org
Insights into Mitochondrial Respiration and ATP Production Mechanisms
The function of CoQ10 is directly linked to cellular respiration and the synthesis of ATP, which provides energy for all cellular processes. researchgate.netrjptonline.org Studies have shown that a deficiency in CoQ10 can impair ETC function and increase mitochondrial oxidative stress. ucl.ac.uk In neuronal cell models of CoQ10 deficiency, a notable decrease in CoQ10 levels was sufficient to disrupt ETC complex activities. ucl.ac.uk Using CoQ10-d6 in such models allows for a clear distinction between the endogenous and supplemented CoQ10, providing direct evidence of how supplementation can restore mitochondrial function. Research has demonstrated that CoQ10 supplementation can partially restore mitochondrial function and prevent oxidative stress in deficient cells. ucl.ac.uk This approach helps to elucidate the precise mechanisms by which CoQ10 supports mitochondrial respiration and energy production. nih.gov
Studies on Oxidative Stress Mechanisms Using this compound
In its reduced form, ubiquinol, CoQ10 is a potent lipid-soluble antioxidant that protects cellular membranes, proteins, and DNA from oxidative damage. oregonstate.edumdpi.commdpi.com It directly neutralizes free radicals and can also regenerate other antioxidants like vitamin E. oregonstate.edu
Tracing Antioxidant Activity in Cell-Based Assays
The use of Coenzyme Q10-d6 as a tracer in cell-based assays enables detailed investigation into the antioxidant properties of CoQ10. In its reduced form, ubiquinol, CoQ10 is a potent antioxidant that protects cellular membranes and lipoproteins from oxidative damage. frontiersin.orgbiomol.commdpi.com By introducing CoQ10-d6 into cell cultures, researchers can monitor its uptake, subcellular localization, and its conversion between the oxidized (ubiquinone) and reduced (ubiquinol) states.
Investigation of Reactive Oxygen Species Scavenging Pathways
Coenzyme Q10-d6 is instrumental in elucidating the specific pathways through which CoQ10 scavenges reactive oxygen species (ROS). ROS are highly reactive molecules that can cause significant damage to cellular components. mdpi.com CoQ10, in its reduced form, can directly neutralize free radicals, thereby preventing lipid peroxidation and protecting proteins and DNA from oxidative damage. rjdnmd.orgresearchgate.net
By using CoQ10-d6, researchers can trace the metabolic fate of the molecule and identify its interaction with various components of the cellular antioxidant defense system. For example, studies have indicated that CoQ10 can enhance the activity of other antioxidants like superoxide (B77818) dismutase (SOD). researchgate.netnih.gov In research on ischemic retinal injury, CoQ10 treatment was found to prevent the upregulation of SOD2, suggesting a protective mechanism against oxidative stress. nih.govarvojournals.org Similarly, in astrocytes exposed to UVB irradiation as a source of ROS, CoQ10 treatment was associated with a reduction in superoxide and inhibition of the mitochondria-mediated cell death pathway. ijbs.comnih.gov The use of isotopically labeled CoQ10 allows for a clearer understanding of how it integrates into and supports the complex network of ROS scavenging pathways.
Interactions of Coenzyme Q10-d6 with Biochemical Pathways and Enzymes
The application of Coenzyme Q10-d6 extends to the investigation of its interactions with various biochemical pathways and enzymes, providing insights into its broader metabolic influence.
Substrate Specificity and Enzyme Kinetics Investigations
Coenzyme Q10 is a substrate for several mitochondrial enzymes, most notably the complexes of the electron transport chain. mdpi.com CoQ10-d6 can be used in enzyme kinetic studies to determine parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for these enzymes. researchgate.net This is crucial for understanding how fluctuations in CoQ10 levels might impact mitochondrial respiration and energy production.
For example, CoQ10 accepts electrons from Complex I and Complex II and transfers them to Complex III. frontiersin.org By using CoQ10-d6, researchers can precisely measure the rate of its reduction and oxidation by these complexes. This allows for a detailed analysis of substrate specificity and the efficiency of electron transfer. Such studies can help to elucidate the mechanisms by which certain conditions or compounds might impair mitochondrial function by affecting the interaction between CoQ10 and these enzymes. While direct studies using CoQ10-d6 for this specific purpose are not extensively detailed in the provided results, the principles of using isotopically labeled compounds as tracers in enzyme kinetics are well-established. eurisotop.comresearchgate.net
Pathways Modulating Coenzyme Q Levels and Activity
For instance, studies have explored how CoQ10 supplementation can affect the expression of genes involved in its own biosynthesis, such as Polyprenyl diphosphate (B83284) synthase subunit 2 (PDSS2) and Coenzyme Q6 (COQ6). nih.govdovepress.com Furthermore, research has shown that CoQ10 deficiency can lead to reduced activity of other mitochondrial enzymes, such as sulfide:quinone oxidoreductase (SQOR), highlighting the interconnectedness of these metabolic pathways. mdpi.com The ability to differentiate the administered CoQ10-d6 from the endogenously produced CoQ10 is essential for accurately assessing the impact of external supplementation on the internal regulatory networks governing CoQ10 homeostasis.
Future Perspectives and Emerging Research Avenues for Coenzymeq10 D6
Integration with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics)
The use of Coenzyme Q10-d6 (CoQ10-d6) is becoming increasingly integral to advanced "omics" technologies, particularly metabolomics and lipidomics. These fields, which involve the comprehensive analysis of metabolites and lipids in biological systems, benefit significantly from the use of stable isotope-labeled internal standards like CoQ10-d6. medchemexpress.comresearchgate.netwaters.com The incorporation of deuterium (B1214612) atoms into the CoQ10 molecule creates a heavier version that is chemically identical to the endogenous compound but distinguishable by mass spectrometry. medchemexpress.com This allows for precise and accurate quantification of endogenous CoQ10 levels in various biological samples, including tissues and fluids. researchgate.netnih.govlumiprobe.com
In metabolomics and lipidomics studies, which aim to characterize physiological and pathological states, CoQ10-d6 serves as a reliable internal standard to correct for variations during sample preparation and analysis. researchgate.netwaters.comlcms.cz This is crucial for obtaining high-quality, reproducible data, which is essential for identifying subtle metabolic changes associated with disease or in response to therapeutic interventions. researchgate.netnih.gov The application of CoQ10-d6 in these high-throughput analytical platforms enhances the ability to understand the complex interplay of metabolic pathways. researchgate.netwaters.comisotope.com
Development of Novel Deuteration Strategies for Coenzyme Q Analogs
The successful application of CoQ10-d6 has spurred interest in developing novel deuteration strategies for other Coenzyme Q analogs. researchgate.net While CoQ10 is the predominant form in humans, other analogs with varying isoprenoid side chain lengths exist in different species. mdpi.com Creating deuterated versions of these analogs, such as Coenzyme Q9 (CoQ9), which is also found in humans, would provide valuable tools for comparative studies of their metabolism and function.
Research is ongoing to devise simpler and more efficient methods for synthesizing deuterated CoQ10 and its analogs. researchgate.net A novel, straightforward synthesis of deuterated CoQ10 (d6-CoQ10) has been described, which is then utilized as an internal standard in liquid chromatography/tandem mass spectrometry (LC/MS/MS) assays. researchgate.net These assays are sensitive enough to measure total CoQ10 levels in challenging samples like muscle homogenates, fibroblasts, and cerebrospinal fluid. researchgate.net The development of these methods is critical, as previous syntheses were often complex and the resulting compounds were not commercially available. researchgate.net These advancements will facilitate a deeper understanding of the roles of different CoQ analogs in health and disease. dovepress.com
High-Throughput Screening Applications for CoenzymeQ10-d6 Based Assays
The development of robust and sensitive assays using CoQ10-d6 as an internal standard opens up possibilities for high-throughput screening (HTS) applications. nih.govgoogle.com HTS allows for the rapid testing of large numbers of compounds to identify those that may modulate CoQ10 levels or its metabolic pathways. elifesciences.org This is particularly relevant for discovering new therapeutic agents for conditions associated with CoQ10 deficiency. nih.govresearchgate.net
A patent for methods and kits for the detection of coenzyme Q10 suggests the applicability of such assays in large-volume high-throughput screening. google.com These screening platforms can be used to identify molecules from natural product libraries or synthetic compound collections that can bypass deficiencies in the CoQ10 biosynthesis pathway. nih.gov For instance, a high-throughput screening method based on the stabilization of the CoQ biosynthesis complex has been shown to be successful in identifying new molecules that can bypass CoQ6 deficiency in yeast mutant cells. nih.gov The automation of the entire workflow, from seeding to analysis, allows for easy scale-up and implementation into existing screening facilities. elifesciences.org
Computational Modeling and Isotopic Flux Analysis in Coenzyme Q Metabolism
The use of stable isotopes like deuterium in CoQ10-d6 is pivotal for metabolic flux analysis, a technique used to quantify the rates of metabolic reactions within a cell. nih.gov By tracing the metabolic fate of the deuterium-labeled CoQ10, researchers can gain a dynamic understanding of its synthesis, uptake, and turnover. medchemexpress.com
Computational modeling, in conjunction with isotopic flux analysis, can provide a more comprehensive picture of CoQ metabolism. nih.gov These models can simulate how perturbations in the metabolic network, such as those caused by genetic defects or drug treatments, affect CoQ10 levels and distribution. For example, metabolic flux analysis has been used to study the synthesis of CoQ10 in Rhodobacter sphaeroides, identifying key nodes in the metabolic network that could be targeted for genetic modification to increase production. nih.gov This integrated approach holds great promise for elucidating the complex regulation of CoQ metabolism and its role in cellular energy production and antioxidant defense. mdpi.comnih.govphysiology.org
Expanding the Scope of Mechanistic Biological Investigations with this compound
Coenzyme Q10-d6 is a valuable tool for expanding the scope of mechanistic biological investigations into the diverse roles of CoQ10. biologists.com Its use as an internal standard enables the precise measurement of CoQ10 in various subcellular compartments and tissues, providing insights into its distribution and transport. biomol.comnih.gov This is crucial for understanding how CoQ10 deficiency in specific tissues contributes to the pathophysiology of various diseases. researchgate.netphysiology.org
Furthermore, CoQ10-d6 can be used in studies to trace the origin of CoQ10 in biological samples, distinguishing between endogenously synthesized and exogenously supplied CoQ10. researchgate.net This is particularly important for evaluating the efficacy of CoQ10 supplementation and for studying the mechanisms of its absorption and bioavailability. nih.gov The ability to track the labeled molecule allows for detailed investigations into the antioxidant functions of CoQ10 and its role in modulating gene expression and inflammatory responses. dovepress.comnih.gov Such mechanistic studies are essential for developing targeted therapeutic strategies for a wide range of conditions, from mitochondrial diseases to neurodegenerative disorders. nih.govmdpi.com
Q & A
How can researchers validate the isotopic purity and stability of Coenzyme Q10-d6 in experimental systems?
Methodological Answer :
To validate isotopic purity, use high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) to confirm the presence and position of deuterium atoms. For stability, conduct longitudinal studies under varying conditions (e.g., temperature, pH) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track deuterium retention over time. Include internal standards (e.g., non-deuterated CoQ10) to normalize data and ensure reproducibility .
Advanced Consideration :
Incorporate kinetic isotope effect (KIE) analysis to quantify how deuterium substitution impacts metabolic rates or enzymatic interactions. Use computational modeling (e.g., density functional theory) to predict isotopic stability in biological matrices .
What experimental design considerations are critical for tracing CoQ10-d6 in metabolic pathways?
Methodological Answer :
Design dose-response studies to establish optimal tracer concentrations without perturbing endogenous CoQ10 pools. Use crossover or parallel-arm trials to compare deuterated vs. non-deuterated forms. Employ stable isotope-resolved metabolomics (SIRM) with -labeled glucose to map incorporation pathways. Ensure blinding and randomization to minimize bias .
Advanced Consideration :
Integrate multi-omics approaches (e.g., proteomics and lipidomics) to identify off-target effects of deuterium labeling. Apply tracer kinetic models (e.g., compartmental modeling) to differentiate systemic vs. localized metabolic fluxes .
How should researchers address contradictions in pharmacokinetic data for CoQ10-d6 across studies?
Methodological Answer :
Perform meta-analyses to identify heterogeneity sources (e.g., dosing regimens, subject demographics). Use sensitivity analysis to assess the impact of variables like lipid solubility or formulation (e.g., ubiquinol vs. ubiquinone). Validate findings with in vitro-in vivo correlation (IVIVC) studies using Caco-2 cell models .
Advanced Consideration :
Apply contradiction analysis frameworks (e.g., TRIZ) to isolate conflicting variables (e.g., bioavailability vs. degradation rates). Replicate experiments under standardized conditions (e.g., USP dissolution apparatus) to isolate methodological discrepancies .
What protocols ensure ethical and reproducible synthesis of CoQ10-d6 for research use?
Methodological Answer :
Follow Good Laboratory Practice (GLP) for chemical synthesis, including batch documentation and impurity profiling via gas chromatography (GC-MS). Use deuterated precursors (e.g., deuterated solanesol) with certified isotopic enrichment. Publish synthesis protocols in open-access repositories (e.g., Zenodo) to enhance reproducibility .
Advanced Consideration :
Evaluate synthetic routes using green chemistry metrics (e.g., E-factor) to minimize environmental impact. Collaborate with isotopic labeling consortia (e.g., NIH’s Metabolic Labeling Resource) for quality assurance .
How can researchers distinguish between endogenous CoQ10 and exogenous CoQ10-d6 in biological samples?
Methodological Answer :
Use mass spectrometry with selected reaction monitoring (SRM) targeting deuterium-specific transitions (e.g., m/z shifts). Apply differential extraction techniques (e.g., solid-phase extraction) to isolate exogenous forms. Include blank matrices (e.g., serum from CoQ10-deficient subjects) to validate specificity .
Advanced Consideration :
Develop isotope dilution assays (IDAs) with synthetic internal standards. Use machine learning tools to deconvolute spectral overlaps in complex biological matrices .
What are the best practices for formulating hypothesis-driven research questions on CoQ10-d6’s antioxidant mechanisms?
Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example: “Does CoQ10-d6 exhibit differential redox kinetics compared to non-deuterated CoQ10 in mitochondrial membranes?” Use PICO (Population, Intervention, Comparison, Outcome) frameworks to define variables .
Advanced Consideration :
Integrate systems biology approaches to link molecular mechanisms (e.g., Nrf2 activation) to phenotypic outcomes. Prioritize questions resolving knowledge gaps identified in systematic reviews .
How should researchers design studies to evaluate CoQ10-d6’s isotopic effects in in vivo models?
Methodological Answer :
Use deuterium oxide ()-labeled animal models to control for endogenous deuterium background. Conduct time-course studies with tissue-specific sampling (e.g., liver, heart) and LC-MS/MS quantification. Include negative controls (e.g., non-deuterated CoQ10) and statistical power analysis to determine sample sizes .
Advanced Consideration :
Apply positron emission tomography (PET) with -labeled CoQ10 analogs for real-time biodistribution tracking. Use CRISPR-edited cell lines to study deuterium’s impact on CoQ10-dependent pathways (e.g., electron transport chain) .
What strategies mitigate bias in CoQ10-d6 clinical trial data analysis?
Methodological Answer :
Implement double-blinding and placebo-controlled designs. Use intention-to-treat (ITT) analysis to handle missing data. Pre-register protocols on platforms like ClinicalTrials.gov to reduce reporting bias. Employ independent data monitoring committees (DMCs) for interim analyses .
Advanced Consideration :
Apply Bayesian hierarchical models to account for inter-individual variability. Use causal inference methods (e.g., propensity score matching) to adjust for confounding variables .
How can researchers optimize CoQ10-d6’s solubility for in vitro assays?
Methodological Answer :
Test solvent systems (e.g., cyclodextrins, liposomes) using phase solubility studies. Characterize micelle formation via dynamic light scattering (DLS). Validate solubility using ultracentrifugation followed by LC-MS quantification. Compare results to established databases (e.g., PubChem Solubility) .
Advanced Consideration :
Apply molecular dynamics simulations to predict solvent interactions. Use microfluidics to screen solubility under physiologically relevant shear stress .
What ethical guidelines govern isotopic labeling studies involving CoQ10-d6 in human subjects?
Methodological Answer :
Adhere to Declaration of Helsinki principles for informed consent and risk-benefit assessment. Submit protocols to institutional review boards (IRBs) with isotope-specific safety data (e.g., deuterium toxicity thresholds). Publish negative results to avoid publication bias .
Advanced Consideration :
Engage ethicists to evaluate long-term isotopic retention risks. Collaborate with regulatory agencies (e.g., FDA) to align with evolving guidelines for deuterated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
